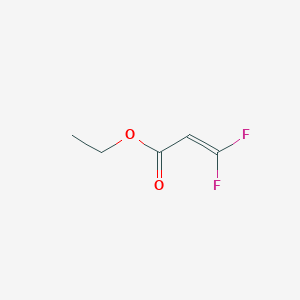

3,3-二氟丙-2-烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3,3-difluoroprop-2-enoate, also known as ethyl 3,3-difluoroacrylate, is a chemical compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.1 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of Ethyl 3,3-difluoroprop-2-enoate involves the reaction of ethyl 3,3,3-trifluoropropanoate with trimethylsilyl trifluoromethanesulfonate, titanium tetrachloride, and triethylamine in chloroform at 0 - 25℃ for 1 hour . The reaction mixture is then quenched with water, and the organic layer is separated, dried, filtered, and concentrated to give the crude product .Molecular Structure Analysis

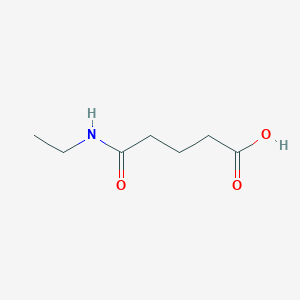

The InChI code for Ethyl 3,3-difluoroprop-2-enoate is1S/C5H6F2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 . This indicates that the molecule consists of a carbon backbone with two fluorine atoms attached to the third carbon atom, an ethyl group attached to the first carbon atom, and a double bond between the second and third carbon atoms . Physical And Chemical Properties Analysis

Ethyl 3,3-difluoroprop-2-enoate is a liquid at room temperature . It has a molecular weight of 136.1 . .科学研究应用

相互作用研究

3,3-二氟丙-2-烯酸乙酯因其独特的相互作用特性而受到研究。例如,Zhang、Wu和Zhang (2011) 在相关化合物的晶体堆积中发现了罕见的N⋯π和O⋯π相互作用,提供了对非传统键合相互作用的见解 (Zhang, Wu, & Zhang, 2011).

合成应用

该化合物在各种化学品的合成中发挥作用。Darehkordi、Talebizadeh和Anary‐Abbasinejad (2018) 在三氟甲基喹啉-3-腈衍生物的合成中利用了3,3-二氟丙-2-烯酸乙酯的衍生物 (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

环加成反应

Bonnet-Delpon、Chennoufi和Rock (2010) 探索了其在区域和立体选择性环加成反应中的用途,促进了三氟甲基吡咯烷的合成 (Bonnet-Delpon, Chennoufi, & Rock, 2010).

光异构化和环化

Pomeisl、Čejka、Kvíčala和Paleta (2007) 研究了(E)-和(Z)-2-氟烯-2-烯酸酯转化为3-氟呋喃-2(5H)-酮,展示了这些化合物在化学转化中的多功能性 (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

自由基加成反应

Bumgardner和Burgess (2000) 研究了3,3-二氟-2-甲基丙烯酸乙酯的自由基加成反应,阐明了其在自由基条件下的反应性 (Bumgardner & Burgess, 2000).

多功能中间体的合成

Omote、Miake、Tarui、Sato、Kumadaki和Ando (2013) 展示了其在合成多功能中间体方面的实用性,用于构建肽或氟化糖分子的稳定异构体 (Omote et al., 2013).

非氢键类型相互作用

Zhang、Tong、Wu和Zhang (2012) 在(2Z)-2-氰基-3-[(3-氟-4-甲氧基苯基)氨基]丙-2-烯酸乙酯中发现了一种不寻常的C⋯π相互作用,揭示了这些化合物中新型的静电相互作用 (Zhang, Tong, Wu, & Zhang, 2012).

安全和危害

The compound is classified under the GHS02 and GHS07 hazard pictograms . It has the signal word “Danger” and is associated with hazard statements H225, H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is highly flammable and can cause harm if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

ethyl 3,3-difluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWPYWYSMMACBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)